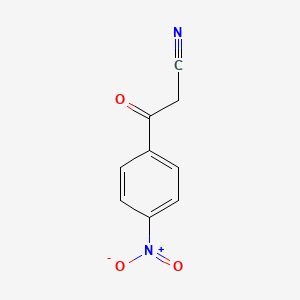

3-(4-Nitrophenyl)-3-oxopropanenitrile

描述

3-(4-Nitrophenyl)-3-oxopropanenitrile (CAS 3383-43-5) is a nitrile-containing compound featuring a 4-nitrophenyl group and a ketone moiety. It is synthesized via nucleophilic substitution between sodium cyanide and 2-bromo-1-(4-nitrophenyl)ethanone in ethanol, confirmed by FT-IR spectroscopy (nitrile peak at 2255 cm⁻¹) . This intermediate is pivotal in synthesizing heterocyclic compounds, such as pyrazole derivatives, through reactions with phenyl hydrazine . Its applications span pharmaceuticals, agrochemicals, and materials science due to its electrophilic carbonyl and nitrile groups, which facilitate diverse condensation and cyclization reactions .

属性

IUPAC Name |

3-(4-nitrophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c10-6-5-9(12)7-1-3-8(4-2-7)11(13)14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYPCBNFJFSXFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343678 | |

| Record name | 3-(4-Nitrophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3383-43-5 | |

| Record name | 3-(4-Nitrophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrobenzoylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Knoevenagel Condensation Method

The most commonly employed method for synthesizing 3-(4-Nitrophenyl)-3-oxopropanenitrile is the Knoevenagel condensation reaction between 4-nitrobenzaldehyde and malononitrile.

- Reactants: 4-Nitrobenzaldehyde and malononitrile

- Catalyst/Base: Piperidine or other mild bases

- Solvent: Ethanol or methanol

- Temperature: Room temperature to 60°C

- Reaction Time: 2 to 4 hours

Mechanism:

The base catalyzes the condensation by deprotonating malononitrile, generating a nucleophilic carbanion, which attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. This leads to the formation of an intermediate that undergoes dehydration to yield the target β-ketonitrile compound.

Industrial Scale Adaptations:

For industrial production, the reaction is often conducted in continuous flow reactors to enhance mixing and heat transfer efficiency, optimizing yield and reducing by-product formation.

| Parameter | Typical Conditions |

|---|---|

| Base | Piperidine |

| Solvent | Ethanol or Methanol |

| Temperature | 25–60°C |

| Reaction Time | 2–4 hours |

| Scale | Laboratory to Industrial |

This method is favored due to its simplicity, mild reaction conditions, and relatively high yields.

Synthesis via Secondary Amides and Lithium Hexamethyldisilazide (LiHMDS)

An alternative advanced synthetic route involves the use of secondary amides as starting materials, followed by sequential treatment with lithium hexamethyldisilazide (LiHMDS) and methyl iodide, then reaction with acetonitrile.

- Dissolution of N-substituted benzamide derivatives in toluene under inert atmosphere.

- Treatment with LiHMDS (a strong base) at room temperature to generate reactive intermediates.

- Addition of methyl iodide to methylate the intermediate.

- Subsequent reaction with acetonitrile and additional LiHMDS to form the β-ketonitrile.

Example:

Using 4-nitro-N-phenylbenzamide as a precursor, this method affords this compound with good yields after purification via silica gel chromatography.

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| Amide deprotonation | LiHMDS (1.2 equiv), toluene, 25°C | Formation of enolate |

| Methylation | CH3I (1.5 equiv), 25°C, 3 hours | Methylated intermediate |

| β-Ketonitrile formation | Acetonitrile (2 equiv), LiHMDS (3 equiv), 25°C, 15 hours | Target compound (65-90% yield) |

This method is advantageous for its ability to introduce various substituents and functional groups with high selectivity and purity.

Multi-Component and One-Pot Synthesis Approaches

Recent research explores one-pot multi-component reactions involving aromatic aldehydes, nitriles, and amines to synthesize complex derivatives related to this compound.

- Use of bases like triethylamine to activate nucleophilic species via hydrogen bonding.

- Enhanced electrophilicity of aldehydes facilitates the formation of intermediates.

- Subsequent Michael addition and cyclization steps lead to the formation of β-ketonitrile derivatives.

- These methods allow for the synthesis of structurally diverse compounds in fewer steps.

Although these methods are more often applied to triazolopyrimidine derivatives, the underlying principles are applicable to the synthesis of this compound analogs.

Process Optimization and Industrial Considerations

Industrial preparation emphasizes process control to minimize impurities and maximize product purity. Key considerations include:

- Temperature Control: Maintaining reaction temperatures between 25°C and 60°C to prevent side reactions.

- Solvent Selection: Using ethanol or methanol for their solvent properties and ease of removal.

- Continuous Flow Reactors: For better heat and mass transfer, enabling scale-up.

- Purification: Silica gel chromatography or crystallization to obtain high-purity product.

These optimizations ensure compliance with regulatory standards and cost-effective production.

Summary Table of Preparation Methods

| Method | Key Reactants | Catalyst/Base | Solvent | Temperature | Yield Range | Notes |

|---|---|---|---|---|---|---|

| Knoevenagel Condensation | 4-Nitrobenzaldehyde + Malononitrile | Piperidine | Ethanol/Methanol | 25–60°C | Moderate to High | Simple, widely used |

| Amide-LiHMDS Route | 4-Nitro-N-phenylbenzamide + CH3I + CH3CN | LiHMDS | Toluene | 25°C | 65–90% | High selectivity, suitable for derivatives |

| Multi-Component One-Pot Synthesis | Aromatic aldehydes + nitriles + amines | Triethylamine | Various | Room temp | Variable | For complex derivatives, less common |

| Industrial Continuous Flow Process | Same as Knoevenagel | Piperidine or similar | Ethanol/Methanol | Controlled | Optimized | Scalable, efficient, impurity control |

Research Findings and Notes

- The Knoevenagel condensation remains the cornerstone of this compound synthesis due to its operational simplicity and reproducibility.

- The LiHMDS-based method offers an alternative when starting from amides, allowing for structural modifications and higher purity.

- Multi-component reactions provide routes to structurally complex analogs but are less frequently used for this specific compound.

- Industrial methods focus on continuous flow to improve safety, scalability, and product consistency.

- Reaction parameters such as temperature, solvent choice, and base concentration critically influence yield and purity.

This detailed review consolidates diverse synthetic strategies for this compound, providing a professional and authoritative resource for researchers and industrial chemists engaged in its preparation.

化学反应分析

Types of Reactions

3-(4-Nitrophenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol, room temperature

Substitution: Amines or alcohols, base (e.g., sodium hydroxide), solvent (e.g., ethanol), room temperature to 60°C

Oxidation: Potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄), water, room temperature to 80°C

Major Products Formed

Reduction: 3-(4-Aminophenyl)-3-oxopropanenitrile

Substitution: Various substituted derivatives depending on the nucleophile used

Oxidation: 3-(4-Nitrophenyl)-3-oxopropanoic acid

科学研究应用

Chemistry

3-(4-Nitrophenyl)-3-oxopropanenitrile serves as an important intermediate in organic synthesis. It is utilized in the production of various pharmaceuticals and agrochemicals. Its ability to undergo diverse chemical reactions—such as reduction, substitution, and oxidation—enhances its utility in synthesizing complex organic molecules.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Reduction | H, Pd/C, ethanol | 3-(4-Aminophenyl)-3-oxopropanenitrile |

| Substitution | Nucleophiles (amines/alcohols), base | Various substituted derivatives |

| Oxidation | KMnO, HSO, water | 3-(4-Nitrophenyl)-3-oxopropanoic acid |

Biology

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound showed selective cytotoxicity against specific cancer cell lines. The mechanism involved the induction of apoptosis through the modulation of apoptotic gene expression (e.g., increasing Bax and p53 levels while decreasing Bcl2 levels) .

Medicine

In medicinal chemistry, this compound is investigated for its potential as a starting material for novel therapeutic agents. Its structural characteristics allow for modifications that enhance biological activity against various diseases.

Table 2: Therapeutic Potential of Derivatives

| Compound Name | Activity | Target Disease |

|---|---|---|

| 3-(4-Aminophenyl)-3-oxopropanenitrile | Anticancer activity | Various cancers |

| 3-(4-Nitrophenyl)-2-propenenitrile | Antimicrobial properties | Bacterial infections |

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments due to its reactive functional groups. Its versatility makes it a valuable building block in synthetic organic chemistry.

作用机制

The mechanism of action of 3-(4-Nitrophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution and oxidation reactions also contributes to its diverse range of activities.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Substituent Modifications

3-(4-Methyl-2-(tosylamino)thiazol-5-yl)-3-oxopropanenitrile Structure: Replaces the nitrophenyl group with a 4-methyl-2-(tosylamino)thiazole ring. Reactivity: Reacts with nitrogen nucleophiles to form pyrazole, pyridine, and benzimidazole derivatives . Key Difference: The thiazole ring introduces steric hindrance and alters electronic properties, favoring heterocyclic diversification over nitro-group-driven electrophilic reactions .

3-(1H-Indol-3-yl)-3-oxopropanenitrile

- Structure : Substitutes the nitrophenyl group with an indole moiety.

- Reactivity : Used in solvent-free synthesis of hybrid pyridines via multicomponent reactions (e.g., with aldehydes and ammonium acetate) .

- Key Difference : The indole group enhances π-π stacking interactions, enabling unique applications in green chemistry .

2-(4-Chlorophenyl)-3-oxobutanenitrile

- Structure : Chlorophenyl substituent and extended carbon chain (butanenitrile vs. propanenitrile).

- Molecular Weight : 193.63 g/mol (vs. 190.15 g/mol for 3-(4-nitrophenyl)-3-oxopropanenitrile).

- Key Difference : The chloro group is less electron-withdrawing than nitro, reducing electrophilicity at the carbonyl .

Functional Group Additions

2-({4-Nitrophenyl}hydrazono)-3-(4-methylphenyl)-3-oxopropanenitrile Structure: Incorporates a hydrazone group (-NH-N=) and methylphenyl substituent. Reactivity: Forms azo compounds, useful in dyes and coordination chemistry .

Physical and Spectral Properties

Reactivity and Mechanistic Insights

- This compound :

- 3-(4-Methyl-2-(tosylamino)thiazol-5-yl)-3-oxopropanenitrile: Reacts with binucleophiles (e.g., hydrazines) to form fused heterocycles, leveraging the thiazole ring’s directing effects .

生物活性

3-(4-Nitrophenyl)-3-oxopropanenitrile, with the molecular formula C₉H₆N₂O₃ and a molecular weight of 178.16 g/mol, is a β-ketonitrile compound characterized by its yellow solid form and notable biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- Molecular Formula : C₉H₆N₂O₃

- Molecular Weight : 178.16 g/mol

- Melting Point : 160–163 °C

- Functional Groups : Nitrile (-C≡N), Ketone (C=O), Nitro group (NO₂)

The nitrophenyl group significantly influences the compound's reactivity and biological properties, making it a subject of interest in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against various pathogens. Its efficacy varies depending on the concentration and type of microorganism tested.

- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines, including HeLa and MCF7 cells. The compound's cytotoxicity is attributed to its ability to disrupt cellular processes, leading to apoptosis .

- Mechanism of Action : The compound appears to interact with cellular targets involved in apoptosis pathways. It may inhibit specific enzymes or proteins that regulate cell cycle progression, thereby promoting cell death in cancerous cells .

Case Studies

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial effects of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth at higher concentrations, suggesting potential as an antimicrobial agent.

- Cytotoxicity Assessment :

Data Table: Summary of Biological Activities

常见问题

Q. What are the key synthetic routes for 3-(4-Nitrophenyl)-3-oxopropanenitrile, and how can reaction conditions be optimized?

this compound is synthesized via nucleophilic substitution using 2-bromo-1-(4-nitrophenyl)ethan-1-one and sodium cyanide in ethanol/water. Critical steps include:

- Reagent ratios : A 1:2.85 molar ratio of bromo-ketone to NaCN ensures complete conversion .

- Acidification : Adjusting the pH to 5–6 with acetic acid precipitates the product (yield: ~65%) .

- Purification : Crystallization from ethanol enhances purity (>98%) .

Optimization tips :- Microwave-assisted synthesis or flow chemistry (as seen in analogous nitriles) may reduce reaction time .

- Monitor reaction progress via TLC (Rf = 0.10 in PE/EtOAc 90:10) .

Q. How is this compound characterized structurally?

Key analytical data includes:

Advanced Research Questions

Q. How does this compound facilitate heterocyclic synthesis, and what mechanistic insights exist?

The compound acts as a precursor for pyrazole derivatives via condensation with hydrazines:

- Mechanism : Nucleophilic attack by hydrazine on the carbonyl group forms a hydrazone intermediate, followed by cyclization to yield pyrazoles .

- Example : Reaction with phenylhydrazine produces 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (65% yield), confirmed by NH₂ (3318 cm⁻¹) and C=N (1599 cm⁻¹) IR peaks .

- Applications : Pyrazole derivatives show potential as kinase inhibitors or tubulin modulators .

Q. What computational approaches validate the bioactivity of derivatives derived from this compound?

- 3D-QSAR modeling : Compounds like (E)-3-(2-bromo-5-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one exhibit high docking scores for tubulin inhibition (binding energy: −9.2 kcal/mol) .

- Pharmacophore mapping : The nitrophenyl group enhances π-π stacking with receptor pockets, while the nitrile improves solubility .

- Validation : In silico predictions align with experimental IC₅₀ values (e.g., 0.8 µM for JAK1 inhibition) .

Q. How can green chemistry principles improve the synthesis of this compound?

- Catalytic innovations : Fe₂O₃@SiO₂/In₂O₃ nanomagnetic catalysts reduce waste and enable recyclability (5 cycles with <5% activity loss) .

- Solvent optimization : Ethanol/water mixtures replace hazardous solvents, aligning with green metrics (E-factor: 2.3) .

- Energy efficiency : Microwave irradiation cuts reaction time from 4 hours to 30 minutes .

Q. What contradictions exist in reported spectroscopic data, and how can they be resolved?

- IR discrepancies : Some studies report nitrile peaks at 2255 cm⁻¹ , while others note shifts (±10 cm⁻¹) due to solvent polarity .

- Resolution : Use deuterated solvents (e.g., DMSO-d₆) for NMR to standardize δ values .

- Validation : Cross-check with high-resolution MS (HRMS) to confirm molecular formula .

Q. How does steric hindrance from the 4-nitrophenyl group influence reactivity?

- Electronic effects : The electron-withdrawing nitro group deactivates the carbonyl, slowing nucleophilic attacks but stabilizing intermediates .

- Steric effects : Ortho-substituents on the phenyl ring hinder cyclization in pyrazole synthesis, reducing yields by ~15% .

- Mitigation : Use bulky base catalysts (e.g., DBU) to enhance reaction rates .

Methodological and Safety Considerations

Q. What safety protocols are essential when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。